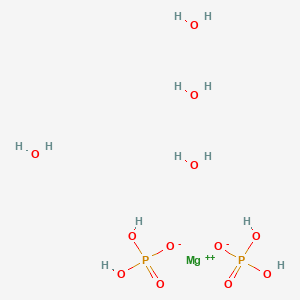

Magnesium dihydrogen phosphate tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium dihydrogen phosphate tetrahydrate is an inorganic compound with the chemical formula Mg(H₂PO₄)₂·4H₂O. It is a white crystalline powder that is highly soluble in water and acids but insoluble in alcohol. This compound is commonly used in various industrial, agricultural, and biomedical applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium dihydrogen phosphate tetrahydrate can be synthesized by reacting phosphoric acid with magnesium oxide, magnesium hydroxide, or magnesium carbonate. The reaction typically involves mixing the reactants in a stoichiometric ratio, followed by filtration, concentration, cooling, centrifugation, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled addition of magnesium hydroxide to phosphoric acid under specific temperature conditions (below 60°C). The reaction mixture is then treated with a small amount of hydrogen peroxide to ensure purity, followed by drying and milling to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium dihydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form magnesium pyrophosphate and water.

Neutralization: Reacts with bases to form magnesium phosphate and water.

Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphoric acid and magnesium hydroxide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is used to ensure the purity of the compound during synthesis.

Acids and Bases: Reacts with acids to form soluble salts and with bases to form insoluble magnesium phosphate.

Major Products Formed

Magnesium Pyrophosphate: Formed upon decomposition.

Magnesium Phosphate: Formed during neutralization reactions.

Wissenschaftliche Forschungsanwendungen

Magnesium dihydrogen phosphate tetrahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.

Biology: Employed in the preparation of culture media and as a nutrient source for microorganisms.

Medicine: Utilized in the formulation of pharmaceuticals, particularly in the treatment of magnesium deficiency and as a stabilizer in certain medications.

Industry: Applied as a fireproofing agent for wood, a stabilizer for plastics, and an additive in fertilizers to improve soil quality

Wirkmechanismus

Magnesium dihydrogen phosphate tetrahydrate exerts its effects through several mechanisms:

Magnesium Ion Release: The compound releases magnesium ions, which are essential for various physiological processes, including enzyme activation, muscle contraction, and nerve function.

Phosphate Ion Release: The release of phosphate ions contributes to energy metabolism and the formation of nucleic acids.

Buffering Action: Acts as a buffering agent to maintain pH stability in various chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Monomagnesium Phosphate: Similar in composition but differs in hydration state and solubility.

Dimagnesium Phosphate: Contains two magnesium ions per phosphate group, leading to different chemical properties.

Magnesium Pyrophosphate: Formed from the decomposition of magnesium dihydrogen phosphate tetrahydrate and has distinct applications.

Uniqueness

This compound is unique due to its high solubility in water and acids, making it highly versatile for various applications. Its ability to release both magnesium and phosphate ions makes it particularly valuable in biomedical and agricultural fields .

Eigenschaften

CAS-Nummer |

15609-87-7 |

|---|---|

Molekularformel |

H12MgO12P2 |

Molekulargewicht |

290.34 g/mol |

IUPAC-Name |

magnesium;dihydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/Mg.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |

InChI-Schlüssel |

JVLIIJNRUHDLNL-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)

![Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12954141.png)

![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)

![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)